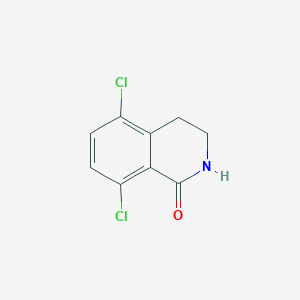

5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

描述

Infrared Spectroscopy (IR)

Key IR absorptions include:

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments the molecule as follows:

Comparative Structural Analysis with Isoquinoline Derivatives

| Feature | 5,8-Dichloro Derivative | 6,7-Dichloro Derivative (CID 14177101) | Unsubstituted Isoquinoline |

|---|---|---|---|

| Molecular Formula | C₉H₇Cl₂NO | C₉H₇Cl₂NO | C₉H₇NO |

| Melting Point | Not reported | 185–187°C | 26–28°C |

| C=O Stretch (IR) | 1660 cm⁻¹ | 1675 cm⁻¹ | 1620 cm⁻¹ |

| Aromaticity | Reduced due to dihydro structure | Fully aromatic | Fully aromatic |

The 5,8-dichloro substitution pattern creates distinct electronic effects compared to 6,7-dichloro analogs. The para-chlorine atoms in the 5,8 positions increase electron withdrawal, lowering the π-electron density of the aromatic ring and shifting NMR signals upfield. In contrast, the 6,7-dichloro isomer exhibits stronger intermolecular halogen bonding, as evidenced by higher melting points.

The partial saturation at C3–C4 in the dihydroisoquinoline core reduces conjugation with the carbonyl group, resulting in a 10–15 cm⁻¹ redshift in C=O IR stretches compared to fully aromatic derivatives.

属性

IUPAC Name |

5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUFZDFHINBNCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C(C=CC(=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The primary mechanism through which this compound exerts its biological effects is through the modulation of the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing and is often overexpressed in various cancers. Inhibition of EZH2 by this compound leads to:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation rates of cancer cells by inducing cell cycle arrest and apoptosis .

- Reduction of Metastasis : The compound has demonstrated efficacy in inhibiting the invasiveness and metastatic potential of cancer cells in vitro and in vivo models .

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death .

Therapeutic Applications

The compound has been explored for its potential use in treating various types of cancer, particularly those characterized by high EZH2 expression, such as:

- Small Cell Lung Cancer (SCLC) : Preclinical studies indicate that this compound can enhance the effects of conventional chemotherapeutics like etoposide and cisplatin when used in combination therapies .

- Hepatocellular Carcinoma : Research has suggested that compounds targeting EZH2 can also be beneficial in treating liver cancers where EZH2 is implicated .

In Vitro Studies

A series of experiments have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Effect on Proliferation | Induction of Apoptosis |

|---|---|---|---|

| H841 (SCLC) | 15 | Significant | Yes |

| H446 (SCLC) | 12 | Significant | Yes |

| HepG2 (Liver Cancer) | 20 | Moderate | Yes |

In Vivo Studies

Animal models have shown promising results with this compound. For instance:

科学研究应用

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can inhibit the activity of enzymes such as EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in tumor growth and progression. The inhibition of EZH2 can lead to reduced cell proliferation and increased apoptosis in cancer cells, making this compound a potential candidate for cancer therapies.

Case Study: EZH2 Inhibition

- Objective : To evaluate the anticancer efficacy of 5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one.

- Method : In vitro assays were conducted to assess cell viability and apoptosis in cancer cell lines.

- Results : Significant reduction in cell viability was observed at concentrations as low as 10 µM, with increased apoptosis rates confirmed by flow cytometry.

Antifungal Activity

In addition to its anticancer properties, this compound has been studied for its antifungal activities against various phytopathogenic fungi. Research has demonstrated that it exhibits strong inhibitory effects on fungi such as Alternaria alternata, Curvularia lunata, and Fusarium oxysporum.

Table 1: Antifungal Activity of this compound

| Fungus | Inhibition Rate (%) |

|---|---|

| Alternaria alternata | 84.1 |

| Curvularia lunata | 95.1 |

| Fusarium oxysporum | 82.3 |

These results indicate that the compound has a broad antifungal spectrum comparable to standard antifungal agents .

Biological Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its therapeutic potential. Interaction studies focus on:

- Binding Affinity : Assessing how well the compound binds to target enzymes involved in cancer pathways.

- Mechanism of Action : Investigating the pathways modulated by the compound that lead to its anticancer and antifungal effects.

相似化合物的比较

Positional Isomers: 6,8-Dichloro and 8-Chloro Derivatives

- 6,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one: This positional isomer differs in chlorine placement (positions 6 and 8 vs. 5 and 8).

- 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1368398-54-2): With a single chlorine at position 8, this derivative has a molecular weight of 181.62 (C₉H₈ClNO). Its synthesis via a high-yield route (70% yield) suggests simpler accessibility compared to di-substituted analogs .

Halogenated Derivatives: Bromo-Chloro Combinations

- 7-Bromo-5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (CAS 1616289-35-0): This compound adds a bromine atom at position 7, increasing molecular weight to 294.97 (C₉H₆BrCl₂NO). The bulky bromine substituent may sterically hinder interactions with biological targets, as suggested by its discontinued commercial availability due to synthesis challenges .

Alkoxy and Thione Derivatives

Compounds such as 7-(Hexyloxy)-3,4-dihydroisoquinolin-1(2H)-one (6a) and 7-(Heptyloxy)-3,4-dihydroisoquinolin-1(2H)-thione (7a) feature alkoxy or thione groups. These modifications:

- Increase hydrophobicity (e.g., hexyloxy chain in 6a) or alter electronic properties (thione in 7a).

- Exhibit moderate to high yields (75–81% for 6a–e; 68–79% for 7a–e) and lower melting points (51–123°C for 6a–e; 49–60°C for 7a–e) compared to chlorinated derivatives, reflecting differences in crystallinity .

Chlorinated Derivatives

- 5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one: Synthesis often involves Friedel-Crafts cyclization or transition metal-catalyzed reactions. highlights its use in protein co-crystallization, implying stringent purity requirements.

- Enantioselective Synthesis: Chiral variants of 3,4-dihydroisoquinolinones, including dichloro derivatives, are synthesized using Ni(COD)₂ catalysts with phosphino-oxazoline ligands, achieving up to 99% yield and 97% enantiomeric excess .

Brominated and Alkoxy Derivatives

- 7-Bromo-5,8-dichloro derivatives face synthesis hurdles due to steric and electronic effects, leading to discontinuation in commercial catalogs .

- Alkoxy derivatives (e.g., 6a–e) are synthesized via nucleophilic substitution with alkyl halides, offering straightforward scalability but requiring purification to remove excess reagents .

Protein Binding and Therapeutic Potential

- This compound: Demonstrated binding to EZH2/PRC2, a target in oncology and epigenetics . Chlorine atoms likely mediate key hydrophobic interactions.

- Brominated Analogs: No direct biological data are available, but steric bulk from bromine may reduce target affinity compared to dichloro derivatives.

Anticancer and Antimicrobial Activities

- 3,4-Dihydroisoquinolinones: Broad activities include anti-HIV, anticancer, and antidepressant effects . Chlorination at positions 5 and 8 may enhance cytotoxicity, as seen in related chlorinated heterocycles.

准备方法

Starting Materials and Halogenation

- The chlorination at positions 5 and 8 on the isoquinolinone ring is often introduced via selective halogenation of the aromatic precursor or by using chlorinated starting materials.

- Commercially available or custom-synthesized chlorinated precursors such as 2,4-dihydroxy-6-methylnicotinate derivatives serve as substrates for further functionalization.

Regioselective Alkylation and Protection Strategies

- Regioselective alkylation is performed on hydroxyl groups to introduce protecting groups or side chains that facilitate subsequent transformations.

- For example, benzyl bromide is used in the presence of silver carbonate (Ag2CO3) to selectively alkylate the 2-hydroxy moiety, which is a deliberate strategy to allow facile deprotection later without affecting aryl chlorides.

Reduction and Chlorination

N-Alkylation and Cyclization

- The key bicyclic lactam core is formed through N-alkylation of the isoquinolinone intermediate.

- Potassium tert-butoxide (KOtBu) in ethyl acetate (EtOAc) is used to promote the nucleophilic substitution leading to the cyclized product with the dichloro substitutions intact.

Advanced Functionalization and Side Chain Incorporation

To optimize biological activity and physicochemical properties, the 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one scaffold is further functionalized:

- Introduction of sp3-Carbon Centers: Using modified Hartwig α-arylation conditions, lithium enolates of esters are coupled with the chlorinated isoquinolinone core to introduce flexible side chains at the 7-position.

- Alkylation α to Esters: Alkyl groups such as methyl or larger branches are introduced via alkylation using iodomethane and sodium hydride in DMF.

- Reduction and Deprotection: Ester groups are reduced using lithium borohydride, followed by acid-catalyzed deprotection of benzyl groups to reveal the 2-pyridone functionality.

- Chiral Separation: Racemic mixtures are separated by chiral supercritical fluid chromatography (SFC) to isolate single stereoisomers, which are important for biological activity.

Summary Table of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Halogenation | Selective chlorination or chlorinated precursors | Introduce 5,8-dichloro substituents on aromatic ring |

| Regioselective Alkylation | Benzyl bromide, Ag2CO3, 60 °C | Protect hydroxyl groups, enable selective functionalization |

| Ester Reduction | LiAlH4 | Convert ester to alcohol |

| Alcohol Chlorination | SOCl2 | Convert alcohol to alkyl chloride |

| N-Alkylation | KOtBu in EtOAc | Cyclization to form bicyclic lactam |

| α-Arylation | (t-Bu)3P)2Pd catalyst, LiF | Introduce sp3 side chains at 7-position |

| Alkylation α to Ester | Iodomethane, NaH in DMF | Add alkyl branches |

| Ester Reduction & Deprotection | Lithium borohydride, acid catalysis | Reveal functional groups for further modification |

| Chiral Separation | Chiral SFC | Isolate stereoisomers |

Research Findings and Optimization Insights

- Modifications at the 7-position of the bicyclic lactam core with sp3 centers improved solubility and biological activity.

- The presence of the dichloro substituents at positions 5 and 8 is critical for maintaining the desired biological profile.

- Structural changes such as incorporation of tetrahydrofuran or tetrahydropyran rings in side chains influenced permeability and metabolic stability.

- Absolute stereochemistry adjacent to the bicyclic lactam core significantly affected enzyme inhibition potency, as confirmed by X-ray crystallography and biochemical assays.

常见问题

Q. What are the established synthetic methodologies for preparing 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

Answer: Synthesis typically involves cyclization reactions, such as the condensation of substituted amines with carbonyl precursors under acidic or basic conditions. Functional group modifications (e.g., chlorination at the 5- and 8-positions) are achieved via electrophilic substitution. Reaction optimization may include solvent selection (e.g., THF for Grignard reactions), temperature control, and catalysts like palladium for cross-coupling steps. Derivatives are characterized using NMR and HRMS to confirm regioselectivity and purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing the purity and structure of this compound?

Answer: 1H/13C-NMR confirms structural integrity by identifying proton environments and carbon frameworks. HRMS validates molecular weight and isotopic patterns. Purity is assessed via HPLC (>95% purity threshold), while melting point analysis and IR spectroscopy verify crystallinity and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Multi-modal characterization ensures reproducibility in downstream assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance the EZH2 inhibitory potency of this compound derivatives?

Answer: SAR studies should focus on substitutions at the 2-, 7-, and 8-positions. For example:

- 2-position : Introducing a ((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) group improves EZH2 binding affinity.

- 7-position : Methoxy(oxetan-3-yl)methyl enhances solubility and pharmacokinetics.

Biochemical assays (e.g., EZH2 enzymatic IC50) and cellular assays (e.g., reduction of H3K27me3 in lymphoma cells) validate modifications. Computational docking (e.g., Glide SP scoring) identifies steric and electronic interactions .

Q. What strategies mitigate poor solubility and bioavailability in dihydroisoquinolinone-based inhibitors during preclinical development?

Answer:

- Hydrophilic substituents : Oxetan-3-ylmethyl at the 7-position improves aqueous solubility.

- LogP optimization : Reducing logP via polar groups (e.g., methoxy) balances membrane permeability and solubility.

- Prodrug approaches : Masking polar groups (e.g., ester prodrugs) enhances oral absorption. Pharmacokinetic studies in rodents (e.g., Cmax, AUC) guide lead optimization .

Q. How should researchers resolve contradictory data between in vitro enzyme inhibition assays and cellular activity for this compound derivatives?

Answer: Discrepancies may arise due to:

- Cell permeability : Use LC-MS to quantify intracellular compound levels.

- Off-target effects : Employ selectivity panels (e.g., kinase profiling) and CRISPR-edited isogenic cell lines.

Orthogonal methods like surface plasmon resonance (SPR) confirm direct target engagement, while cellular thermal shift assays (CETSA) validate target binding in situ .

Q. What experimental approaches are recommended to evaluate the epigenetic modulation efficacy of this compound in cancer models?

Answer:

- In vitro : ChIP-seq for H3K27me3 reduction in EZH2-dependent cell lines (e.g., DLBCL).

- In vivo : Xenograft models (e.g., subcutaneous tumors in mice) with dose-response studies (10–100 mg/kg, PO). Correlate tumor growth inhibition (TGI) with pharmacodynamic markers (e.g., H3K27me3 suppression via IHC). RNA-seq identifies downstream transcriptional changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。